molecular formula C12H14O4 B2535694 Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate CAS No. 156297-92-6

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B2535694
CAS No.: 156297-92-6
M. Wt: 222.24
InChI Key: OVFRTBHSVOGGQC-UHFFFAOYSA-N
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Description

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 349.1±42.0 °C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research on related benzofuran derivatives has shown promising antimicrobial and antioxidant properties. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated excellent antibacterial and antifungal activities, alongside profound antioxidant potential (Raghavendra et al., 2016). This indicates potential applications in developing new antimicrobial and antioxidant agents.

Anti-tumor Agents

Benzofuran derivatives have also been explored for their anti-tumor activities. A study on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives revealed selective cytotoxicity against tumor cells, suggesting their utility as potential anticancer agents (Hayakawa et al., 2004).

Synthesis and Crystallography

The synthesis and crystallographic analysis of related compounds have provided insights into their molecular structures, crucial for understanding their chemical behavior and interactions. Studies on compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have contributed to this knowledge base, highlighting the importance of structural analysis in chemical research (Kaur et al., 2012).

Phosphine-Catalyzed Annulation

The utility of ethyl 4-methoxy-2,3-dihydrobenzofuran-6-carboxylate-related compounds in synthetic chemistry has been demonstrated through phosphine-catalyzed annulation reactions. These reactions have enabled the synthesis of highly functionalized tetrahydropyridines, showcasing the versatility of benzofuran derivatives in organic synthesis (Zhu et al., 2003).

Corrosion Inhibition

Compounds structurally similar to this compound have been evaluated for their corrosion inhibition properties, showing high efficiency in protecting mild steel against corrosion. This application is crucial for industrial processes, particularly in pickling processes where steel corrosion is a concern (Dohare et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation.

Future Directions

While specific future directions for Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate are not mentioned in the search results, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds .

Properties

IUPAC Name

ethyl 4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFRTBHSVOGGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCO2)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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